molecular formula C6H9O3- B1239944 2-Oxohexanoate

2-Oxohexanoate

Cat. No.: B1239944
M. Wt: 129.13 g/mol
InChI Key: XNIHZNNZJHYHLC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxohexanoate (C₆H₁₀O₃), also known as α-ketocaproic acid or 2-oxohexanoic acid, is a six-carbon α-keto carboxylic acid with a molecular weight of 130.14 g/mol . It belongs to the fatty acyl class of organic compounds and is categorized under oxo fatty acids in biological databases . Structurally, it features a ketone group at the second carbon position (C-2) and a carboxylic acid group at the terminal carbon (C-6). This compound is a metabolic intermediate in fatty acid oxidation pathways and has been studied for its role in cellular redox regulation .

Properties

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

2-oxohexanoate

InChI

InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3,(H,8,9)/p-1

InChI Key

XNIHZNNZJHYHLC-UHFFFAOYSA-M

SMILES

CCCCC(=O)C(=O)[O-]

Canonical SMILES

CCCCC(=O)C(=O)[O-]

Synonyms

2-ketocaproate
2-oxohexanoate
alpha-ketocaproic acid
alpha-ketocaproic acid, sodium salt

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Oxohexanoate

  • Molecular Formula : C₈H₁₄O₃; Molecular Weight : 158.20 g/mol .
  • Structure: Ethyl ester derivative of 2-oxohexanoic acid, with an ethyl group replacing the acidic hydrogen of the carboxylic acid.
  • Key Properties : Higher lipophilicity compared to the parent acid due to the ester group, making it more volatile and suitable for organic synthesis . It is commercially available as a reagent (e.g., MFCD09952021) and has been used in the preparation of pharmaceutical intermediates .
  • Applications : Utilized in catalytic reactions and as a precursor in synthetic chemistry .

Methyl 5-Oxohexanoate

  • Molecular Formula : C₇H₁₂O₃; Molecular Weight : 144.17 g/mol .
  • Structure : Methyl ester with a ketone group at the fifth carbon (C-5) instead of C-2.
  • Key Properties: The shifted ketone position alters its metabolic pathway compared to this compound. It is less polar than the parent acid but more polar than ethyl this compound due to the shorter methyl chain.
  • Applications : Used in polymer chemistry and as a solvent additive .

2-Oxo-6-phenoxyhexanoic Acid

  • Molecular Formula : C₁₂H₁₄O₄; Molecular Weight : 222.24 g/mol .
  • Structure: Phenoxy substituent at the sixth carbon (C-6), adjacent to the carboxylic acid group.
  • Key Properties: The phenoxy group enhances aromaticity and may confer antioxidant properties. Increased molecular weight reduces volatility.

4-Hydroxy-2-oxohexanoic Acid

  • Molecular Formula : C₆H₁₀O₄; Molecular Weight : 146.14 g/mol .
  • Structure : Hydroxyl group at the fourth carbon (C-4) in addition to the C-2 ketone.
  • Key Properties : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. This structural feature may influence its role in redox reactions or metal chelation.
  • Applications : Studied as a metabolic intermediate in microbial pathways .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₆H₁₀O₃ 130.14 C-2 ketone, C-6 carboxylic acid Metabolic intermediate, no HIF-1α effect
Ethyl this compound C₈H₁₄O₃ 158.20 Ethyl ester at C-6 Lipophilic reagent for synthesis
Methyl 5-Oxohexanoate C₇H₁₂O₃ 144.17 Methyl ester at C-6, C-5 ketone Solvent additive, polymer chemistry
2-Oxo-6-phenoxyhexanoic Acid C₁₂H₁₄O₄ 222.24 Phenoxy group at C-6 Pharmacological potential
4-Hydroxy-2-oxohexanoic Acid C₆H₁₀O₄ 146.14 Hydroxyl group at C-4 Microbial metabolism, redox reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxohexanoate
Reactant of Route 2
Reactant of Route 2
2-Oxohexanoate

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